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molecular formula C14H19N3O3 B8313648 2-(3-Methoxy-4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine

2-(3-Methoxy-4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B8313648
M. Wt: 277.32 g/mol
InChI Key: FMTYABZXZSLMHG-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a suspension of the product of Example 47A (1.58 g, 5.68 mmol) in methanol (100 mL) was added Raney-Ni (158 mg) and the mixture was stirred at ambient temperature under hydrogen for 4 hours. The catalyst was filtered off and the filtrate was concentrated to give the title compound, which was used in the next step without further purification. MS: 248 (M+H+).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
158 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]3[CH2:18][CH2:19][CH2:20][CH:14]3[CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.[Ni]>[CH2:13]1[N:12]([C:5]2[CH:6]=[CH:7][C:8]([NH2:9])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:17][CH2:16][N:15]2[CH2:18][CH2:19][CH2:20][CH:14]12

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CC2N(CC1)CCC2
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
158 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature under hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1C2N(CCN1C1=CC(=C(N)C=C1)OC)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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